molecular formula C16H37N3 B1279281 Bis(8-aminooctyl)amine CAS No. 39202-36-3

Bis(8-aminooctyl)amine

Cat. No.: B1279281
CAS No.: 39202-36-3
M. Wt: 271.49 g/mol
InChI Key: ZWZITQBHEXYRNP-UHFFFAOYSA-N
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Description

. This compound is characterized by its structure, which consists of two 8-aminooctyl groups connected by an amine linkage. It is primarily used as an intermediate in the synthesis of various chemical products, including those with antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(8-aminooctyl)amine typically involves the reaction of 1,8-diaminooctane with an appropriate amine source under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Bis(8-aminooctyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(8-aminooctyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(8-aminooctyl)amine involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This interaction can disrupt bacterial cell walls, leading to antibacterial effects .

Comparison with Similar Compounds

Uniqueness: Bis(8-aminooctyl)amine is unique due to its dual amino groups, which enhance its reactivity and ability to form complex structures. This makes it particularly valuable in the synthesis of antibacterial agents and other specialized chemicals .

Properties

IUPAC Name

N'-(8-aminooctyl)octane-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37N3/c17-13-9-5-1-3-7-11-15-19-16-12-8-4-2-6-10-14-18/h19H,1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZITQBHEXYRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCNCCCCCCCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436717
Record name BIS(8-AMINOOCTYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39202-36-3
Record name 1,17-Diamino-9-azaheptadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39202-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIS(8-AMINOOCTYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,8-Octanediamine, N1-(8-aminooctyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Bis(8-aminooctyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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